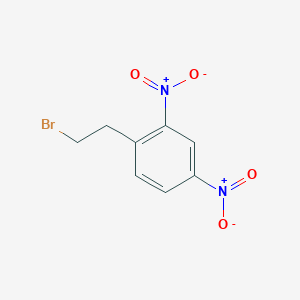

1-(2-Bromoethyl)-2,4-dinitrobenzene

Description

1-(2-Bromoethyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a bromoethyl substituent at the 1-position and nitro groups at the 2- and 4-positions of the benzene ring.

Properties

CAS No. |

60680-77-5 |

|---|---|

Molecular Formula |

C8H7BrN2O4 |

Molecular Weight |

275.06 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2,4-dinitrobenzene |

InChI |

InChI=1S/C8H7BrN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2 |

InChI Key |

CGBCOLZPNHYVHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the ethyl group with a bromine atom .

Industrial Production Methods

Industrial production of 1-(2-Bromoethyl)-2,4-dinitrobenzene may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, forming carboxylic acids or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1-(2-Aminoethyl)-2,4-dinitrobenzene.

Oxidation: Formation of 1-(2-Carboxyethyl)-2,4-dinitrobenzene.

Scientific Research Applications

1-(2-Bromoethyl)-2,4-dinitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Potential use in the synthesis of pharmaceutical intermediates and antimicrobial agents.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes. For instance, it acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes like glutathione transferase. This interaction can lead to the activation or inhibition of the enzyme, depending on the specific molecular context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their differences from 1-(2-Bromoethyl)-2,4-dinitrobenzene:

Key Observations:

Lipophilicity and Reactivity: The bromoethyl group in 1-(2-Bromoethyl)-2,4-dinitrobenzene likely increases lipophilicity compared to analogs with oxygen-containing substituents (e.g., dimethoxyethyl in ). This property may enhance membrane permeability in biological systems or solubility in nonpolar solvents.

Thermal Stability and Explosive Potential: Nitro groups at the 2- and 4-positions are common in explosives (e.g., 2,4-dinitrotoluene in ). The bromoethyl substituent may alter thermal stability compared to methyl or amino groups.

Analytical Behavior :

- 1-(2-Bromoethyl)-2,4-dibromobenzene (LogP = 4.60) demonstrates the utility of reverse-phase HPLC for brominated aromatics. Similar methods could be applied to separate 1-(2-Bromoethyl)-2,4-dinitrobenzene, though retention times would differ due to nitro group polarity.

Toxicity and Environmental Impact

- Nitroaromatic Toxicity: Nitro groups are associated with mutagenicity and environmental persistence. For example, 1,3-dinitrobenzene is classified as an explosive and toxicant .

- Brominated Compounds: Bromine substituents often increase bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.